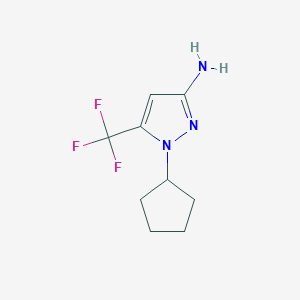

1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-cyclopentyl-5-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3/c10-9(11,12)7-5-8(13)14-15(7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNBNFYHFXTGOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Introduction of the trifluoromethyl group: This can be accomplished using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different substituents on the pyrazole ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a trifluoromethyl group and a cyclopentyl group attached to the pyrazole ring. The presence of a five-membered aromatic heterocyclic structure gives it diverse biological activities, making it useful in medicinal chemistry. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound useful in chemical research and drug development.

Pharmaceutical Development

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine shows significant biological activity, especially in biochemistry and pharmacology. Pyrazole derivatives are often studied for their potential as anti-inflammatory and antibacterial agents . Interaction studies often utilize techniques to determine its binding affinity to biological targets, such as receptors or enzymes.

Structural Similarity Several compounds share structural similarities with 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. These compounds include:

- 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole, which contains a bromine substituent and has potentially similar anticancer properties.

- 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, which contains methyl instead of cyclopentyl and has been investigated for anti-inflammatory effects.

- 1-butyl-3-(trifluoromethyl)-1H-pyrazole, which contains a butyl group instead of cyclopentyl and has been explored for agricultural applications.

- 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, which contains a difluoromethyl group and has had its antimicrobial activity studied.

These structural comparisons highlight the uniqueness of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, particularly its cyclopentyl substituent, which may influence its pharmacological profile differently from other derivatives.

Mechanism of Action

The mechanism by which 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Positional Isomers and Substituent Effects

1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS: 1174834-97-9)

- Molecular Formula : C₉H₁₁F₃N₃ (same as the target compound).

- Key Difference : The trifluoromethyl group is at position 3, and the amine is at position 5.

- Implications : Positional isomerism alters electronic distribution and hydrogen-bonding capacity. The 5-amine group may enhance solubility compared to the 3-amine variant, affecting pharmacokinetic properties .

4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS: 2139061-74-6)

- Molecular Formula : C₇H₁₀F₃N₃.

- Key Differences : A propyl group replaces the cyclopentyl substituent, and the trifluoromethyl group remains at position 3.

- The molecular weight (193.17 g/mol) is lower, suggesting higher bioavailability .

Substituent Modifications

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS: 149978-42-7)

- Molecular Formula : C₅H₆F₃N₃.

- Key Differences : A methyl group replaces the cyclopentyl substituent.

- Molecular weight (173.22 g/mol) is significantly lower, correlating with faster diffusion rates .

3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS: 3524-42-3)

- Molecular Formula : C₁₂H₁₅N₃.

- Key Differences : A phenyl group replaces the cyclopentyl substituent, and a methyl group is at position 3.

- Implications : The aromatic phenyl group enhances π-π stacking interactions in hydrophobic binding sites, which may improve affinity for targets like kinase enzymes .

Cyclic Substituent Variations

3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS: 118430-74-3)

- Molecular Formula : C₇H₁₁N₃.

- Key Differences : A cyclopropyl group replaces the trifluoromethyl substituent.

- The absence of a trifluoromethyl group reduces electronegativity, altering electronic interactions in biological systems .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | 1174872-34-4 | C₉H₁₁F₃N₃ | 219.21 | Cyclopentyl (1), CF₃ (5), NH₂ (3) |

| 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | 1174834-97-9 | C₉H₁₁F₃N₃ | 219.21 | Cyclopentyl (1), CF₃ (3), NH₂ (5) |

| 4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | 2139061-74-6 | C₇H₁₀F₃N₃ | 193.17 | Propyl (4), CF₃ (3), NH₂ (5) |

| 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | 149978-42-7 | C₅H₆F₃N₃ | 173.22 | Methyl (1), CF₃ (5), NH₂ (3) |

| 3-methyl-1-phenyl-1H-pyrazol-5-amine | 3524-42-3 | C₁₂H₁₅N₃ | 201.27 | Phenyl (1), Methyl (3), NH₂ (5) |

Biological Activity

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS: 1174872-34-4) is a pyrazole derivative that has drawn attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHFN

- Molecular Weight : 215.18 g/mol

- CAS Number : 1174872-34-4

Research indicates that compounds with a pyrazole backbone exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the compound's interaction with biological targets.

Anti-inflammatory Activity

Pyrazole derivatives have been studied for their anti-inflammatory properties. For instance, compounds similar to 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine have shown inhibition of pro-inflammatory cytokines such as TNFα and IL-6. In vitro studies have demonstrated IC values in the low micromolar range for related pyrazole compounds against inflammatory pathways .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Related pyrazole derivatives have exhibited moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 µg/mL . The presence of the trifluoromethyl group may enhance this activity by improving binding affinity to bacterial targets.

Study 1: Inhibition of Pro-inflammatory Cytokines

A study investigated the effects of several pyrazole derivatives on cytokine production in human cell lines. The results showed that 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine significantly reduced TNFα production with an IC value of approximately 0.05 µM, indicating strong anti-inflammatory potential .

Study 2: Antimicrobial Efficacy

In a comparative study of various pyrazole derivatives, 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine was evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated promising activity with MIC values comparable to existing antibiotics .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or acrylamides. For example, hydrazine hydrate reacts with substituted acrylamides in ethanol under reflux to form pyrazole cores, as seen in analogous syntheses of 5-arylpyrazol-3-amines . Optimizing solvent polarity (e.g., ethanol vs. glacial acetic acid) and temperature (e.g., 85°C for 12 hours in EtOH ) significantly affects yield. Purification via column chromatography (20% EtOAc-hexanes) is typical .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

- Methodology : IR spectroscopy identifies NH stretches (~3448–3278 cm⁻¹) and CF₃ group vibrations (~1120–1180 cm⁻¹). ¹H NMR reveals cyclopentyl protons as multiplet signals (δ 1.5–2.5 ppm), pyrazole CH (δ 5.9–6.3 ppm), and NH₂ (δ ~3.7 ppm, D₂O exchangeable) . ¹³C NMR distinguishes CF₃ (δ ~120 ppm, q, J = 270 Hz) and pyrazole carbons (δ ~140–160 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 227.046 for C₉H₁₁F₃N₄) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodology : Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (hexanes). Stability studies involve HPLC monitoring under varying pH (2–12), temperature (4–40°C), and light exposure. CF₃ groups enhance lipophilicity, reducing aqueous solubility but improving stability against hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the NH₂ group at position 3 shows high nucleophilicity (HOMO energy ~−5.2 eV), while the CF₃ group at position 5 withdraws electron density, stabilizing the pyrazole ring . Molecular dynamics simulations model solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in crystallographic data for pyrazole-3-amine derivatives?

- Methodology : X-ray crystallography using SHELX programs refines structures against high-resolution data. For example, SHELXL handles twinning and disorder in cyclopentyl groups, while SHELXE aids in resolving tautomeric ambiguities (e.g., NH₂ vs. NH positioning) . Comparative analysis of bond lengths (e.g., C–N = 1.34 Å vs. C–F = 1.33 Å) validates structural assignments .

Q. How do steric effects from the cyclopentyl group influence regioselectivity in cross-coupling reactions?

- Methodology : Steric maps generated via molecular modeling (e.g., PyMol) show that the cyclopentyl group at position 1 hinders electrophilic substitution at position 4. Suzuki-Miyaura coupling with aryl boronic acids favors position 3 due to reduced steric bulk, confirmed by HPLC and ¹⁹F NMR .

Q. What analytical approaches detect decomposition products during long-term storage?

- Methodology : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS identifies major degradants. For instance, oxidation of the cyclopentyl group forms cyclopentanone derivatives (m/z +16), while hydrolysis of CF₃ is negligible .

Data Contradiction Analysis

Q. Why do reported yields vary for similar pyrazole-3-amine syntheses, and how can reproducibility be improved?

- Analysis : Discrepancies arise from differences in hydrazine stoichiometry (1.2–2.0 equiv.) and purification methods. For example, methylhydrazine sulfate requires excess Et₃N (1.5 equiv.) to neutralize H₂SO₄ byproducts, which otherwise reduce yield . Standardizing reaction workup (e.g., NaHCO₃ washes) and using anhydrous solvents improve consistency .

Q. How to address conflicting NMR assignments for NH₂ protons in related pyrazole derivatives?

- Analysis : Variable-temperature ¹H NMR (25–60°C) resolves broadening caused by hydrogen bonding. Deuterium exchange experiments (D₂O shaking) confirm NH₂ presence, while NOESY correlations exclude intramolecular H-bonding with CF₃ .

Tables

Table 1 : Key Spectral Data for 1-Cyclopentyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Amine

Table 2 : Comparative Reactivity of Pyrazole Derivatives

| Substituent | Reaction Site | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 1-Cyclopentyl | Position 3 | 75 | Pd(OAc)₂, K₂CO₃, DMF | |

| 1-Methyl | Position 4 | 62 | Pd(PPh₃)₄, EtOH |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.